Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
CAS No.: 887250-14-8
Cat. No.: VC2843403
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887250-14-8 |
---|---|
Molecular Formula | C11H10BrNO3 |
Molecular Weight | 284.11 g/mol |
IUPAC Name | ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 |
Standard InChI Key | OJAYNCRLFMCJIQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |
Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |
Introduction
Chemical Identity and Structure
Basic Information
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is characterized by its molecular formula C11H10BrNO3 and has a molecular weight of 284.11 g/mol . The compound is identified in chemical databases with the CAS registry number 887250-14-8 . As a benzofuran derivative, it belongs to an important class of heterocyclic compounds featuring a fused ring system consisting of a benzene ring and a furan ring.
Structural Features
The structural backbone of this compound consists of a benzofuran system with several key functional groups strategically positioned:
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An amino group (-NH2) at position 3 of the benzofuran ring
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A bromine atom at position 6 of the benzene portion
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An ethyl carboxylate group (-COOC2H5) at position 2 of the furan ring
This arrangement of functional groups creates a molecule with potential for various chemical interactions and reactions, making it valuable for chemical research and synthesis applications.
Chemical Identifiers
The compound is cataloged in chemical databases with several identifiers that facilitate its unambiguous identification:
These identifiers ensure accurate cross-referencing across different chemical databases and literature sources.
Physical and Chemical Properties
Physical State and Appearance
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate exists as a solid at room temperature . According to commercial supplier information, it appears as a faint yellow solid . The compound's physical appearance can provide important information for researchers regarding its purity and stability.
Physical Constants
Several physical properties of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate have been determined or predicted:
Property | Value | Determination Method |
---|---|---|
Boiling Point | 382.0±37.0 °C | Predicted |
Density | 1.585±0.06 g/cm³ | Predicted |
Molecular Weight | 284.11 g/mol | Computed |
These physical constants are essential for understanding the compound's behavior in various experimental conditions and for designing appropriate handling and storage protocols.
Chemical Properties
The chemical reactivity of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is influenced by its functional groups:
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The amino group at position 3 confers nucleophilic properties
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The bromine substituent at position 6 can participate in various coupling reactions
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The ethyl carboxylate moiety offers sites for potential hydrolysis or transesterification
The compound has a predicted pKa value of -0.39±0.10 , suggesting that it is weakly acidic under certain conditions. This property influences its solubility profile and reactivity in different pH environments.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of benzofuran derivatives like Ethyl 3-amino-6-bromobenzofuran-2-carboxylate typically involves several established methodologies. These compounds are often prepared through transition-metal-free one-pot processes that offer advantages in terms of efficiency and sustainability. The selection of appropriate starting materials, catalysts, and reaction conditions is crucial for obtaining the desired product with high purity and yield.
Base-Mediated Approaches
A particularly effective approach for synthesizing benzofuran derivatives involves base-mediated reactions. Research has shown that cesium carbonate (Cs₂CO₃) is an exceptionally effective base for the rapid room-temperature synthesis of similar 3-amino-benzofuran derivatives . When used in dimethylformamide (DMF) as a solvent, Cs₂CO₃ facilitates efficient cyclization reactions that lead to the formation of the benzofuran scaffold.
Reaction Conditions and Optimizations
The stoichiometry of the base plays a critical role in the synthesis of benzofuran derivatives. Research on similar compounds has demonstrated that:
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Using 2.0 equivalents of Cs₂CO₃ in DMF allows for rapid reaction completion (within 10 minutes) with high yields (up to 92%)
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Using only 1.0 equivalent of the base may result in incomplete cyclization, producing acyclic intermediates
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The reaction temperature significantly influences the outcome, with room temperature conditions being sufficient when using Cs₂CO₃ as the base
These insights from related benzofuran syntheses provide valuable guidance for the efficient preparation of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate.
Supplier Reference | Purity | Physical Form |
---|---|---|
IN-DA0045MY | 95% | Solid |
54-OR55680 | 96.9% by HPLC area | Faint yellow solid |
10-F232692 | 95.0% | Not specified |
UT00415 | 97% | Not specified |
These purity levels are suitable for most research applications, with higher purity grades typically commanding premium prices.
Quantity | Price Range (EUR) | Source |
---|---|---|
25 mg | €30.00 | CymitQuimica |
100 mg | €50.00 | CymitQuimica |
250 mg | €39.00 - €82.00 | CymitQuimica |
1 g | €84.00 - €169.00 | CymitQuimica |
5 g | €514.00 | CymitQuimica |
Additional pricing information indicates that American Custom Chemicals Corporation offers 250 mg for approximately $201 (as of December 2021) , illustrating the variability in pricing across different markets and suppliers.
Applications in Research
Current Research Areas
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is primarily utilized in chemical and pharmaceutical research. Its structural features make it valuable for various applications:
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As a building block in organic synthesis
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In the development of more complex heterocyclic compounds
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As an intermediate in the preparation of potentially bioactive molecules
The presence of three distinct functional groups (amino, bromo, and carboxylate) on the benzofuran scaffold provides multiple sites for further chemical modifications, making this compound particularly versatile in synthetic chemistry.
Synthetic Utility
The bromine substituent at position 6 makes Ethyl 3-amino-6-bromobenzofuran-2-carboxylate especially valuable for coupling reactions. This functionality allows for carbon-carbon bond formation through various methodologies, such as:
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Suzuki-Miyaura coupling
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Heck reactions
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Sonogashira coupling
These transformation possibilities expand the compound's utility in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science.
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